

Alda-1: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Alda-1

Cat. No.: B1666830

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Alda-1**, a selective activator of Aldehyde Dehydrogenase 2 (ALDH2). The document covers its chemical structure, physicochemical properties, mechanism of action, and key experimental findings, presented in a format tailored for scientific and drug development applications.

Chemical Structure and Physicochemical Properties

Alda-1, with the IUPAC name N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide, is a small molecule that has been instrumental in the study of ALDH2 activation. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula

Property	Value
IUPAC Name	N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide
CAS Number	349438-38-6[1][2][3][4][5]
Molecular Formula	C ₁₅ H ₁₁ Cl ₂ NO ₃ [1][2][3][4][5]
Molecular Weight	324.16 g/mol [1][3][4][6]
SMILES	<chem>Clc1cccc(Cl)c1C(=O)NCc2cc3OCOc3cc2</chem> [6]
InChI	InChI=1S/C15H11Cl2NO3/c16-10-2-1-3-11(17)14(10)15(19)18-7-9-4-5-12-13(6-9)21-8-20-12/h1-6H,7-8H2,(H,18,19)[6]

Table 2: Physicochemical Properties

Property	Value
Physical Appearance	Crystalline solid
Purity	≥98%[4][5][7]
Solubility	DMSO: ≥15.15 mg/mL[8], 30 mg/mL[5], 60 mg/mL[9] Ethanol: 10 mg/mL[5], 11 mg/mL[9] DMF: 30 mg/mL[5] Water: Insoluble[9]
Storage	Short term (0°C), Long term (-20°C), desiccated[1]

Mechanism of Action and Biological Effects

Alda-1 is a potent and selective activator of mitochondrial aldehyde dehydrogenase 2 (ALDH2).[3][5] ALDH2 is a critical enzyme in aldehyde metabolism, responsible for the detoxification of a wide range of endogenous and exogenous aldehydes, including acetaldehyde (a toxic byproduct of alcohol metabolism) and 4-hydroxynonenal (4-HNE), a product of lipid peroxidation.[10]

A significant portion of the East Asian population possesses a genetic variant of ALDH2, known as ALDH2*2, which has greatly reduced enzymatic activity.[6] This deficiency leads to the accumulation of toxic aldehydes, causing symptoms like facial flushing after alcohol consumption and increasing the risk for certain diseases.

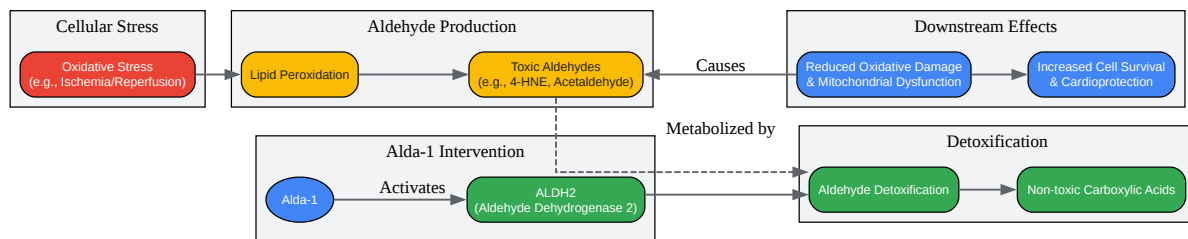
Alda-1 has been shown to activate both the wild-type (ALDH21) and the variant (ALDH22) forms of the enzyme. It acts as a chemical chaperone for ALDH2*2, restoring its structure and function.[10][11] The activation of ALDH2 by **Alda-1** leads to a range of protective effects, particularly in conditions associated with oxidative stress, such as cardiac ischemia/reperfusion injury.

Table 3: Quantitative Effects of Alda-1 on ALDH2 Activity and Cardioprotection

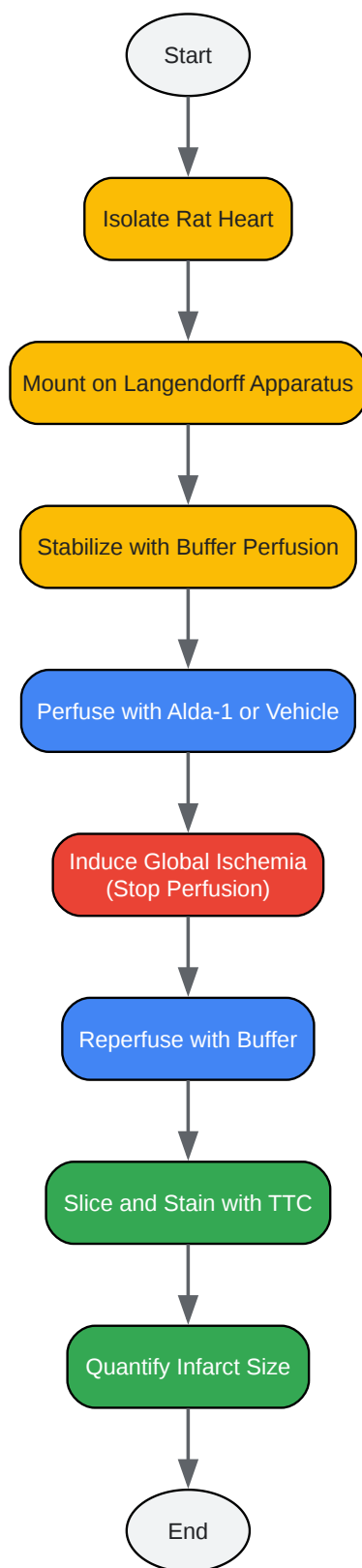
Parameter	Effect of Alda-1	Reference
ALDH21 (<i>wild-type</i>) Activity	~2-fold increase	[Chen et al., 2008]
ALDH22 (variant) Activity	~11-fold increase	[Chen et al., 2008]
Cardiac Infarct Size Reduction (ex vivo rat model)	26% reduction with 20 μ M Alda-1	[Chen et al., 2008]
Cardiac Infarct Size Reduction (in vivo rat model)	60% reduction with 8.5 mg/kg Alda-1	[Chen et al., 2008]

Signaling Pathways

The protective effects of **Alda-1** are mediated through the activation of ALDH2 and its impact on downstream signaling pathways. A key mechanism is the reduction of toxic aldehyde load, which in turn mitigates oxidative stress and cellular damage.







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